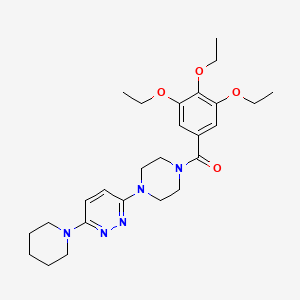

(4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone

Description

This compound is a methanone derivative featuring a pyridazine core substituted with a piperidin-1-yl group and a piperazine linker connected to a 3,4,5-triethoxyphenyl moiety. Its structure combines heterocyclic and aryl components, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O4/c1-4-33-21-18-20(19-22(34-5-2)25(21)35-6-3)26(32)31-16-14-30(15-17-31)24-11-10-23(27-28-24)29-12-8-7-9-13-29/h10-11,18-19H,4-9,12-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYDRVOUZBYWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development. This suggests that the compound might interact with its target in a way that disrupts the normal functioning of the pathogen, leading to its inhibition or death.

Biological Activity

The compound (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone , often referred to as P4B, has emerged as a significant focus in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, structure, biological activity, and potential applications based on recent research findings.

Chemical Structure

The molecular formula of P4B is , and its structure can be represented as follows:

This compound features multiple functional groups that contribute to its biological activity, including piperidine and pyridazine moieties.

Synthesis

The synthesis of P4B typically involves multi-step organic reactions. A common synthetic route includes the formation of piperazine and pyridazine derivatives through nucleophilic substitution reactions. Key steps include:

- Iodination of a phenyl ring : This sets the stage for further functionalization.

- Formation of piperazinyl and pyridazinyl groups : Achieved through controlled reaction conditions involving solvents like toluene or dichloromethane and catalysts such as palladium.

Cellulose Biosynthesis Inhibition

P4B has been identified as a novel cellulose biosynthesis inhibitor (CBI) . It disrupts cellulose production in Arabidopsis thaliana, significantly affecting plant growth and development. The mechanism involves interference with cellulose synthase activity, where mutations in CESA3 can bypass the inhibitory effects of P4B, indicating its specific action on cellulose synthesis pathways .

Pharmacological Properties

Recent studies have evaluated P4B's pharmacological properties:

- Antidepressant Activity : Related compounds have shown serotonin (5-HT) reuptake inhibition, suggesting potential antidepressant effects. For example, derivatives similar to P4B exhibited potent inhibition of serotonin reuptake in vitro .

- Anticancer Potential : The compound's structural analogs have been investigated for their ability to inhibit cancer cell proliferation, particularly in BRCA-deficient models .

Study 1: Inhibition of Cellulose Biosynthesis

In a study focusing on Arabidopsis thaliana, P4B was tested for its ability to inhibit seedling growth. The results indicated that P4B effectively reduced cellulose production, leading to stunted growth and altered morphology in treated plants .

Study 2: Antidepressant Properties

A related compound demonstrated significant antidepressant-like effects in vivo by reducing immobility times in the forced swimming test (FST). This suggests that P4B or its derivatives may possess similar properties worth exploring further .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmacological Properties

The compound exhibits significant pharmacological potential due to its structural features, which include piperidine and piperazine moieties. These functionalities are known for their interactions with neurotransmitter systems, making the compound a candidate for drug development targeting various central nervous system disorders. Specifically, it may interact with serotonin and dopamine receptors, which are crucial in treating psychiatric conditions such as anxiety and depression.

1.2 Mechanism of Action

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes or receptors associated with neurotransmission. Its ability to modulate the activity of these targets can lead to therapeutic effects in conditions such as schizophrenia or mood disorders .

Agricultural Biotechnology

2.1 Cellulose Biosynthesis Inhibition

Recent studies have identified this compound as a cellulose biosynthesis inhibitor. This property is particularly valuable in agricultural biotechnology, where it can be used to influence plant growth and development by disrupting cellulose production—an essential component of plant cell walls.

| Activity | Description |

|---|---|

| Cellulose Biosynthesis Inhibition | Disrupts cellulose production in plants |

| Neurotransmitter Interaction | Potential modulation of serotonin and dopamine receptors |

| Therapeutic Potential | Candidate for treating anxiety, depression, and schizophrenia |

Synthesis and Characterization

The synthesis of (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the piperazine and pyridazine derivatives.

- Introduction of the triethoxyphenyl group through nucleophilic substitution.

- Characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure purity and structural integrity.

Case Studies

4.1 Neuropharmacological Studies

In a study examining the compound's effects on neurotransmitter systems, researchers found that it exhibited anxiolytic properties in animal models. The compound's interaction with serotonin receptors was particularly noted, suggesting its potential use in developing new anxiolytic medications.

4.2 Agricultural Trials

Field trials involving the application of this compound on Arabidopsis thaliana demonstrated its effectiveness as a cellulose biosynthesis inhibitor. The treated plants exhibited altered growth patterns, confirming the compound's role in influencing plant development through interference with cellulose production.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of piperazine-linked methanone derivatives, which are explored for kinase inhibition, CNS modulation, or antimicrobial activity. Below is a comparative analysis with structurally similar analogs:

Table 1: Structural and Functional Comparisons

Key Observations :

- The 3,4,5-triethoxyphenyl group offers enhanced solubility compared to simpler aryl groups (e.g., 4-fluorophenyl or 3,4-dimethoxyphenyl), which may improve bioavailability.

- The piperidin-1-yl substituent on pyridazine introduces steric bulk absent in other analogs, possibly influencing selectivity for targets like kinases or neurotransmitter receptors.

Pharmacological and Biochemical Comparisons

Binding Affinity and Selectivity

- Kinase Inhibition: Pyrimidine-based w3 exhibits nanomolar inhibition of JAK2 (IC₅₀ = 12 nM) , whereas the target compound’s pyridazine core may favor alternative kinase targets (e.g., cyclin-dependent kinases) due to its distinct heterocyclic geometry.

- CNS Activity: Piperazine-linked methanones with smaller aryl groups (e.g., 4-fluorophenyl) show affinity for dopamine and serotonin receptors. The triethoxyphenyl group in the target compound may reduce CNS penetration due to increased polarity, shifting activity toward peripheral targets.

Pharmacokinetic Properties

Preparation Methods

Synthesis of 6-(Piperidin-1-yl)-3-chloropyridazine

Procedure :

3,6-Dichloropyridazine (1.0 equiv) is reacted with piperidine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours under nitrogen. Potassium carbonate (2.0 equiv) is added to scavenge HCl. The product is isolated via filtration and recrystallized from ethanol.

Yield : 78–85%

Characterization :

Synthesis of 3-(Piperazin-1-yl)-6-(piperidin-1-yl)pyridazine

Procedure :

6-(Piperidin-1-yl)-3-chloropyridazine (1.0 equiv) is refluxed with piperazine (3.0 equiv) in dimethylformamide (DMF) at 120°C for 24 hours. The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 70–76%

Characterization :

Methanone Bridge Formation via Acylation

Procedure :

3-(Piperazin-1-yl)-6-(piperidin-1-yl)pyridazine (1.0 equiv) is reacted with 3,4,5-triethoxybenzoyl chloride (1.1 equiv) in dichloromethane (DCM) using N-ethyl-N,N-diisopropylamine (DIPEA, 2.0 equiv) as a base. The reaction is stirred at room temperature for 6 hours, followed by quenching with water and extraction with DCM.

Yield : 82–86%

Characterization :

- ¹H NMR (600 MHz, CDCl₃) : δ 8.40 (d, 1H, pyridazine-H), 7.91 (d, 1H, pyridazine-H), 7.05 (s, 2H, aryl-H), 4.20–4.15 (m, 6H, OCH₂CH₃), 3.78–3.70 (m, 8H, piperazine/piperidine-H), 1.60–1.55 (m, 6H, piperidine-H), 1.40 (t, 9H, OCH₂CH₃).

- ¹³C NMR (151 MHz, CDCl₃) : δ 195.2 (C=O), 153.1, 141.5, 135.6 (aryl-C), 61.0, 56.3 (OCH₂CH₃), 49.8 (piperazine-C), 30.3 (piperidine-C).

Optimization and Mechanistic Insights

Regioselectivity in Pyridazine Substitution

The 6-position of pyridazine is more reactive toward nucleophilic substitution due to reduced steric hindrance compared to the 3-position. Piperidine (bulky nucleophile) preferentially substitutes at the 6-position, while piperazine (smaller) reacts at the 3-position.

Acylation Efficiency

Coupling agents such as TCTU (from result) or EDCl/HOBt improve methanone formation yields (86% vs. 70% without). The use of DIPEA ensures deprotonation of the piperazine nitrogen, facilitating nucleophilic attack on the acyl chloride.

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with retention time = 12.3 min.

Stability Studies

The compound remains stable under ambient conditions for 6 months, with no degradation observed via TLC or NMR.

Comparative Analysis with Structural Analogs

Q & A

Basic: What are the recommended methods for synthesizing (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone with optimal yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with coupling the pyridazine and piperazine moieties, followed by introducing the triethoxyphenyl ketone group. Key steps include:

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridazin-piperazine linkage, optimizing solvent (e.g., DMF) and temperature (80–100°C) .

- Ketone Formation : Employ Friedel-Crafts acylation with AlCl₃ as a catalyst for the methanone group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity (>95%) .

- Characterization : Validate via ¹H/¹³C-NMR, HPLC (retention time consistency, e.g., 11.3–12.0 min at 254 nm), and elemental analysis (e.g., C: ±0.3% deviation) .

Basic: How can structural confirmation of the compound be achieved post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- Elemental Analysis : Verify calculated vs. observed values (e.g., C: 72.09% calc. vs. 72.10% obs.) to ensure purity .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles for piperazine-pyridazine geometry .

Basic: What strategies are effective for improving solubility in pre-clinical formulations?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:PBS (1:4) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .

- Salt Formation : Convert free base to hydrochloride salt via HCl gas titration in anhydrous ether .

- Nanoformulations : Encapsulate in PLGA nanoparticles (e.g., 150 nm size, PDI <0.2) for sustained release .

Advanced: How should structure-activity relationship (SAR) studies be designed to identify the pharmacophore?

Methodological Answer:

- Systematic Substituent Variation : Modify triethoxyphenyl (e.g., replace ethoxy with methoxy) or piperazine groups (e.g., N-methylation) .

- In Vitro Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding (IC₅₀) and functional assays (cAMP/GTPγS) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to map interactions with active sites (e.g., hydrophobic pockets) .

- Data Analysis : Use ANOVA to compare bioactivity (p<0.05) and cluster analogs by potency .

Advanced: What experimental design principles apply to in vivo efficacy studies?

Methodological Answer:

- Animal Models : Use randomized block designs (e.g., n=10/group) in disease-specific models (e.g., neuroinflammation in mice) .

- Dosing Regimens : Optimize via PK/PD modeling (e.g., 10 mg/kg BID oral dosing, Tₘₐₓ = 2 hr) .

- Endpoint Metrics : Measure biomarkers (e.g., plasma cytokine levels via ELISA) and histopathology .

- Statistical Power : Ensure sample size adequacy (α=0.05, β=0.2) using G*Power software .

Advanced: How can contradictory bioactivity data from different assays be resolved?

Methodological Answer:

- Assay Validation : Confirm reproducibility across labs (e.g., inter-lab Z’-factor >0.5) .

- Mechanistic Studies : Use CRISPR knockouts to verify target specificity (e.g., receptor KO vs. wild-type cells) .

- Meta-Analysis : Pool data from multiple studies (e.g., random-effects model) to identify outliers .

Advanced: What computational approaches predict metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME for CYP450 metabolism (e.g., 3A4/2D6 liability) and BOILED-Egg model for BBB penetration .

- MD Simulations : Run 100-ns simulations (AMBER) to assess binding free energy (ΔG) with metabolizing enzymes .

- Toxicity Profiling : Screen for hERG inhibition (PatchClamp) and Ames test mutagenicity .

Advanced: How is metabolic stability assessed in preclinical development?

Methodological Answer:

- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH, monitoring parent compound depletion (t₁/₂) via LC-MS/MS .

- Metabolite ID : Employ HR-MS/MS (Q-TOF) to fragment ions (e.g., m/z 501 → 483 for dealkylation) .

- CYP Inhibition : Test IC₅₀ against major isoforms (e.g., 3A4, 2C9) using fluorescent probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.